molecular formula C32H66O17 B1330430 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol CAS No. 6812-36-8

3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol

Cat. No.: B1330430
CAS No.: 6812-36-8
M. Wt: 722.9 g/mol
InChI Key: DHORSBRLGKJPFC-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol is a useful research compound. Its molecular formula is C32H66O17 and its molecular weight is 722.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Recognition and Stereochemistry

  • The compound's structural analogs show significant potential in molecular recognition, as indicated by studies on similar diols. For instance, research on resorsinol-dodecanal cyclotetramer forming hydrogen-bonded complexes with cyclohexanediols highlights the importance of molecular geometry for multiple hydrogen-bonding interactions (Kikuchi et al., 1991).

Synthetic Chemistry

  • In synthetic chemistry, compounds with similar structures have been synthesized, indicating potential applications for the compound . For instance, the synthesis and characterization of 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes illustrate the versatility of similar compounds in creating new chemical entities (Chauhan et al., 1983).

Structural and Crystallographic Studies

  • The compound's analogs have been used in crystallographic studies to understand molecular structures better. For example, research on trans-2,3,5,7,15-Pentaacetoxyjatropha-6(17),11-diene-9,14-dione, a diterpene oligoester, shows how structural analysis can be enhanced by studying similar compounds (Kar et al., 1998).

Drug Delivery and Dermatological Applications

  • Although explicitly excluding drug use and dosage, it is important to note that structurally similar diols, such as pentane-1,5-diol, have been researched for their potential as percutaneous absorption enhancers in dermatological preparations (Faergemann et al., 2005). This suggests potential applications in enhancing the efficacy of topical formulations.

Biofuel and Energy Research

  • The synthesis of analogs such as pentanol isomers from diols, as explored in engineered microorganisms, points to potential applications in biofuel production. This research indicates the compound's potential utility in developing sustainable energy solutions (Cann & Liao, 2009).

Mechanism of Action

Target of Action

The primary target of 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol, also known as HO-PEG16-OH, is the E3 ubiquitin ligase . This compound is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound serves as a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the latter .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . The downstream effects of this pathway’s modulation include the selective degradation of target proteins, which can have various impacts depending on the specific proteins involved .

Pharmacokinetics

It is known that the compound is a solid with a molecular weight of 72286 . It is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of target proteins . This degradation can lead to various cellular effects, depending on the specific target proteins involved. For instance, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in certain solvents . Additionally, the compound should be stored at -20°C for long-term storage , indicating that temperature can significantly impact its stability

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66O17/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h33-34H,1-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHORSBRLGKJPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218307
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6812-36-8
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontane-1,47-diol
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Q & A

Q1: Can PEG17 influence the optical properties of inorganic nanomaterials?

A: Yes, research suggests that PEG17, when directly attached to or in close proximity to certain inorganic clusters like Cd(10)Se(4)(SR)(10), can cause blue-shifts in absorption bands and affect photoluminescence properties. [] This is attributed to electronic perturbations caused by the large dipole moment of PEG17, highlighting the importance of the surrounding chemical environment on the electronic behavior of nanomaterials. []

Q2: How does the chain length of polyethylene glycol (PEG) impact its interaction with nanomaterials?

A: Studies on Cd(10)Se(4)(SR)(10) clusters modified with varying PEG chain lengths (PEG3, PEG7, PEG17, PEG46) reveal a correlation between chain length and electronic perturbation effects. [] Longer chains like PEG17 and PEG46 exhibited more pronounced effects on the cluster's optical properties compared to shorter chains. [] This suggests a potential chain-length-dependent interaction mechanism.

Q3: Can PEG17 be used in drug delivery applications?

A: Yes, PEG17 has been incorporated into block copolymers for the development of drug delivery systems. For instance, PEG17-SS-PPS30, a block copolymer containing PEG17 and poly(propylene sulfide) (PPS) linked by a disulfide bond, can self-assemble into polymersomes. [] These polymersomes demonstrate the ability to encapsulate and release their contents within cells upon exposure to intracellular cysteine concentrations, highlighting their potential for intracellular drug delivery. []

Q4: How does the presence of PEG17 influence the self-assembly of amphiphilic block copolymers?

A: Research shows that PEG17, when incorporated into a diblock copolymer with poly(propylene sulfide) (PPS) (PEG17-bl-PPS75), enables the formation of polymeric bicontinuous nanospheres (BCNs) via flash nanoprecipitation. [] This specific assembly into BCNs is attributed to the amphiphilic nature of the block copolymer, with PEG17 likely contributing to the hydrophilic portion that interacts with the aqueous environment. []

Q5: What is the role of PEG17 in modifying membrane properties for water treatment?

A: Studies demonstrate the use of PEG17 in modifying poly(vinyl alcohol) (PVA) membranes for water treatment. [] The incorporation of PEG17 and glycerin into the PVA matrix, followed by UV irradiation, led to improved selectivity for metal ion separation during reverse osmosis. [] This highlights the potential of PEG17 in enhancing membrane performance for water purification applications.

Q6: Can the conformation of PEG17 in the gas phase be determined?

A: Yes, studies utilizing matrix-assisted laser desorption ion chromatography coupled with molecular mechanics modeling have provided insights into the gas-phase conformation of PEG17. [] These studies indicate that when complexed with a sodium ion (Na+PEG17), the PEG17 chain tends to "solvate" the ion, with seven oxygen atoms from the PEG17 acting as nearest neighbors to the sodium ion. []

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